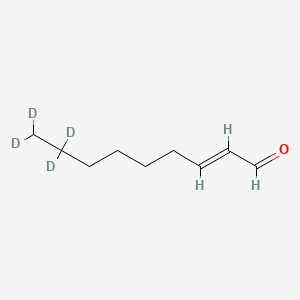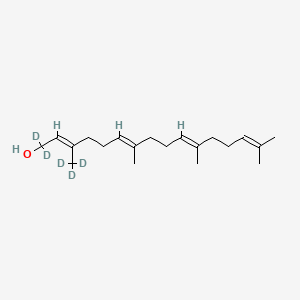
Geranylgeraniol-d5 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranylgeraniol-d5 (major) is a deuterated form of geranylgeraniol, a diterpenoid alcohol. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the geranylgeraniol molecule. This modification makes it useful in studies involving mass spectrometry and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Geranylgeraniol-d5 (major) is synthesized through the deuteration of geranylgeraniol. The process involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The synthesis typically involves the use of deuterated water (D2O) and deuterated catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of geranylgeraniol-d5 (major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and selective deuteration. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
Geranylgeraniol-d5 (major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form geranylgeranyl pyrophosphate, an important intermediate in the biosynthesis of other diterpenes and vitamins.
Reduction: Reduction reactions can convert geranylgeraniol-d5 into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Geranylgeranyl pyrophosphate and other oxidized diterpenes.
Reduction: Geranylgeraniol-d5 alcohols and hydrocarbons.
Substitution: Halogenated or alkylated derivatives of geranylgeraniol-d5.
Wissenschaftliche Forschungsanwendungen
Geranylgeraniol-d5 (major) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification and analysis of related compounds.
Biology: Employed in studies of the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids.
Medicine: Investigated for its potential role in managing bisphosphonate-related osteonecrosis of the jaw by serving as a substrate for GTPase prenylation.
Industry: Utilized in the production of high-purity isotopically labeled compounds for research and development purposes.
Wirkmechanismus
Geranylgeraniol-d5 (major) exerts its effects through its role as an intermediate in the mevalonate pathway. This pathway is essential for the biosynthesis of sterols, isoprenoids, and other important biomolecules. The compound serves as a substrate for the prenylation of GTP-binding proteins, which are involved in various cellular processes such as cytoskeletal reorganization, vesicular fusion, and apoptosis. By participating in these processes, geranylgeraniol-d5 influences cellular functions and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Geranylgeraniol-d5 (major) can be compared with other similar compounds, such as:
Geranylgeraniol: The non-deuterated form of the compound, which lacks the isotopic labeling but shares similar chemical properties.
Farnesol: A related diterpenoid alcohol with a shorter carbon chain, used in similar biosynthetic pathways.
Geranylgeranyl pyrophosphate: An important intermediate in the biosynthesis of diterpenes and vitamins, derived from geranylgeraniol.
The uniqueness of geranylgeraniol-d5 (major) lies in its isotopic labeling, which makes it particularly valuable for analytical and research applications where precise quantification and tracking of metabolic pathways are required.
Eigenschaften
Molekularformel |
C20H34O |
|---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
(2E,6E,10E)-1,1-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i5D3,16D2 |
InChI-Schlüssel |
OJISWRZIEWCUBN-ATCUSSGHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C(=C\C([2H])([2H])O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
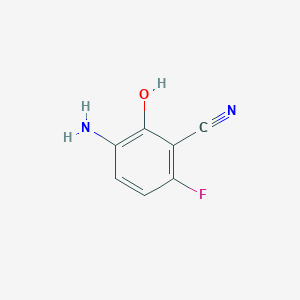
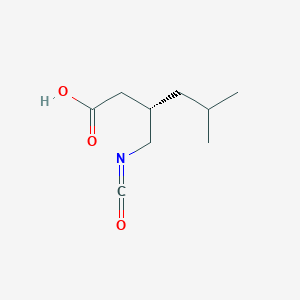
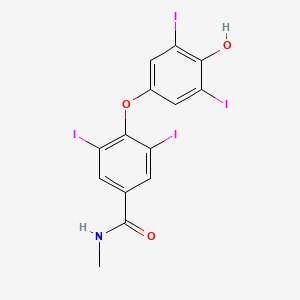
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
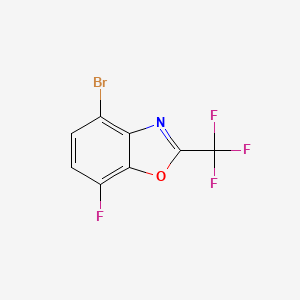
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
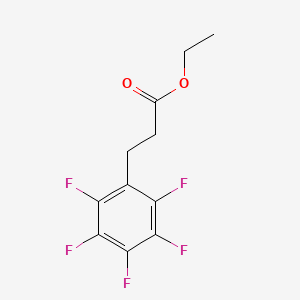
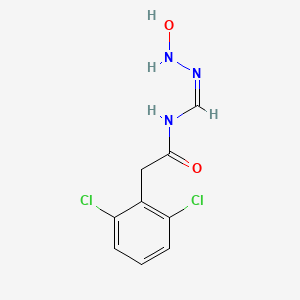
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
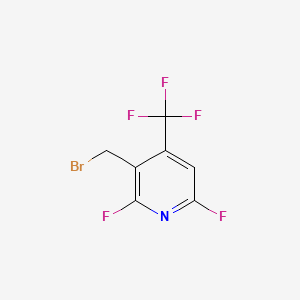
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
